Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate
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Overview
Description
Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chlorosulfonyl group, which imparts significant reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate typically involves the reaction of ethyl 2,2-difluoropropanoate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of inert solvents such as dichloromethane or acetonitrile to stabilize the reactive intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques such as distillation and recrystallization further ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form ethyl 2,2-difluoropropanoate, with the chlorosulfonyl group being converted to a sulfonyl group.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution with amines.
Sulfonate Derivatives: Formed through substitution with alcohols.
Sulfonothioate Derivatives: Formed through substitution with thiols.
Scientific Research Applications
Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate involves the reactivity of the chlorosulfonyl group. This group acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl Isocyanate: Known for its high reactivity and versatility in organic synthesis.
Ethyl 2,2-Difluoropropanoate: Lacks the chlorosulfonyl group, making it less reactive but still useful as a synthetic intermediate.
Uniqueness
Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate is unique due to the presence of both the chlorosulfonyl and difluoropropanoate groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications .
Properties
IUPAC Name |
ethyl 3-chlorosulfonyl-2,2-difluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O4S/c1-2-12-4(9)5(7,8)3-13(6,10)11/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROOWPCYTDXQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1602961-92-1 |
Source
|
Record name | ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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